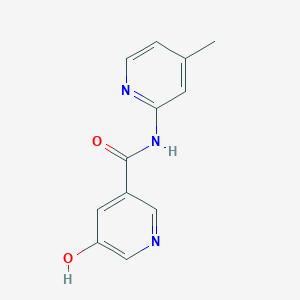![molecular formula C6H7NO B7550151 (1beta,5beta)-2-Azabicyclo[3.2.0]hepta-6-ene-3-one](/img/structure/B7550151.png)
(1beta,5beta)-2-Azabicyclo[3.2.0]hepta-6-ene-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1beta,5beta)-2-Azabicyclo[3.2.0]hepta-6-ene-3-one, commonly known as tropane, is a bicyclic organic compound that is widely used in scientific research. It is a nitrogen-containing heterocyclic compound that has a unique structure and interesting properties. Tropane has been extensively studied for its potential use in medicine, particularly as a treatment for neurological disorders.
作用機序
The mechanism of action of tropane is not fully understood, but it is believed to work by inhibiting the uptake of acetylcholine in the brain. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function and reduce the symptoms of neurological disorders. Tropane also has a local anesthetic effect, which is believed to be due to its ability to block sodium channels in nerve cells.
Biochemical and Physiological Effects:
Tropane has been shown to have a number of biochemical and physiological effects. It has been shown to increase the concentration of acetylcholine in the brain, which can improve cognitive function and reduce the symptoms of neurological disorders. Tropane also has a local anesthetic effect, which can reduce pain and discomfort associated with medical procedures.
実験室実験の利点と制限
Tropane has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized, and it has potent anticholinergic and analgesic properties. However, tropane also has some limitations for use in lab experiments. It is a toxic compound that can be harmful if not handled properly, and it can also have unwanted side effects on the nervous system.
将来の方向性
There are several future directions for research on tropane. One area of interest is the development of new synthetic methods for tropane that are more efficient and cost-effective. Another area of interest is the development of new drugs based on the structure of tropane, particularly for the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of tropane and its potential side effects.
合成法
The synthesis of tropane is a complex process that involves several steps. One of the most common methods used for synthesizing tropane is the Robinson tropinone synthesis. This method involves the condensation of acetone with methylamine to form tropinone, which is then reduced to tropane using sodium borohydride. Another method involves the reaction of cyclohexanone with hydroxylamine to form the oxime, which is then reduced to tropane using lithium aluminum hydride.
科学的研究の応用
Tropane has been extensively studied for its potential use in medicine, particularly as a treatment for neurological disorders. It has been shown to have significant anticholinergic activity, which makes it a potential treatment for Parkinson's disease, Alzheimer's disease, and other neurological disorders. Tropane has also been studied for its potential use as a local anesthetic, as it has been shown to have potent analgesic properties.
特性
IUPAC Name |
(1S,5R)-2-azabicyclo[3.2.0]hept-6-en-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c8-6-3-4-1-2-5(4)7-6/h1-2,4-5H,3H2,(H,7,8)/t4-,5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGTYLNFBMJQLG-WHFBIAKZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC2NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C=C[C@@H]2NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7550078.png)
![4-[Cyclopropylmethyl(propan-2-yl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7550083.png)
![1-[(2-Chloro-4-fluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7550086.png)



![5-Bromo-2-[4-(pyrrolidin-1-ylmethyl)piperidin-1-yl]pyrimidine](/img/structure/B7550099.png)
![1-[(5-Chlorothiophen-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7550111.png)
![3-(7-methyl-1H-imidazo[4,5-b]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7550119.png)


![4-Chloro-3-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]aniline](/img/structure/B7550132.png)
